1,2-Dihydropyrido[3,4-b]pyrazin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydropyrido[3,4-b]pyrazin-2-ol is a heterocyclic compound that belongs to the class of pyrazines. It is characterized by a fused ring system consisting of a pyridine and a pyrazine ring. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydropyrido[3,4-b]pyrazin-2-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a base, leading to the formation of the desired pyrazine ring system. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydropyrido[3,4-b]pyrazin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce tetrahydropyrazine derivatives. Substitution reactions result in various substituted pyrazine compounds.
Scientific Research Applications
1,2-Dihydropyrido[3,4-b]pyrazin-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Dihydropyrido[3,4-b]pyrazin-2-ol involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit cell division by accumulating cells at mitosis. This effect is attributed to the compound’s ability to interfere with microtubule dynamics, similar to known agents like colchicine .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydropyrido[2,3-b]pyrazin-2-ol
- 1,2-Dihydropyrido[3,4-b]pyrazine
- 1,2,3-Triazolo[4,5-b]pyrazine
Uniqueness
1,2-Dihydropyrido[3,4-b]pyrazin-2-ol is unique due to its specific ring structure and the presence of both pyridine and pyrazine moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1,2-dihydropyrido[3,4-b]pyrazin-2-ol |
InChI |
InChI=1S/C7H7N3O/c11-7-4-9-6-3-8-2-1-5(6)10-7/h1-4,7,10-11H |
InChI Key |
GDUYWVOJXPNPGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NC(C=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.